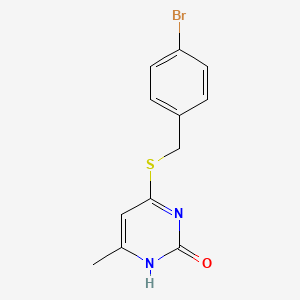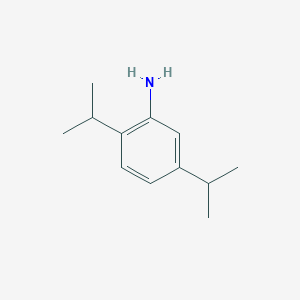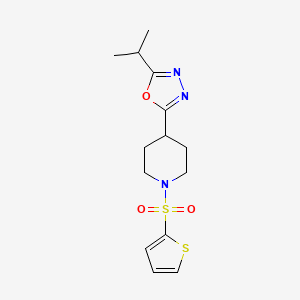
2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Properties
Compounds with the 1,3,4-oxadiazole moiety, including derivatives of 2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have been synthesized and explored for their antibacterial properties. The synthesis involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to a series of N-substituted derivatives. These compounds have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Biological Evaluation for Enzyme Inhibition
Another research focus is the biological evaluation of these compounds, particularly their inhibition of enzymes like butyrylcholinesterase (BChE). Synthesized derivatives have been tested for their ability to inhibit BChE, with studies including molecular docking to assess ligand-binding affinities. These findings suggest that such derivatives can be potent inhibitors of enzymes relevant to neurological diseases, offering insights into their therapeutic potential (Khalid et al., 2016).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazole derivatives, closely related to the compound , has been extensively researched. These studies involve the synthesis of novel compounds with the aim of evaluating their efficacy as anticancer agents. Some derivatives have shown promising results against cancer cell lines, highlighting the potential of 1,3,4-oxadiazole compounds in developing new anticancer therapies. Research in this area continues to explore the structure-activity relationships that contribute to the anticancer properties of these compounds (Rehman et al., 2018).
Electronic Material Applications
Apart from biological activities, derivatives of 2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have also been explored for their potential applications in electronic materials. Research into the synthesis of new materials with oxadiazole cores aims at developing advanced electronic devices, such as organic light-emitting diodes (OLEDs). These materials are investigated for their hole-blocking and electron-transporting properties, contributing to the efficiency and performance of OLEDs. This area of research exemplifies the diverse applications of 1,3,4-oxadiazole derivatives beyond biological activity (Wang et al., 2001).
properties
IUPAC Name |
2-propan-2-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-10(2)13-15-16-14(20-13)11-5-7-17(8-6-11)22(18,19)12-4-3-9-21-12/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBCUZKRQJTCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2943395.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

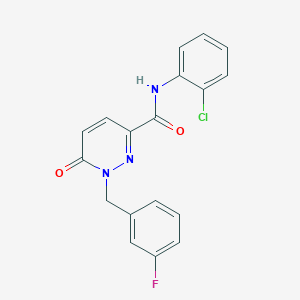
![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)
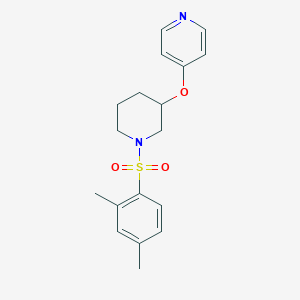
![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)
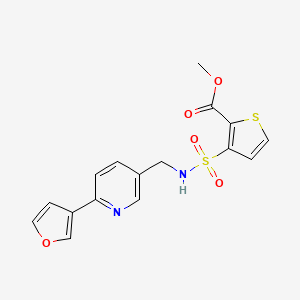
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
